Stilonium iodide

概要

準備方法

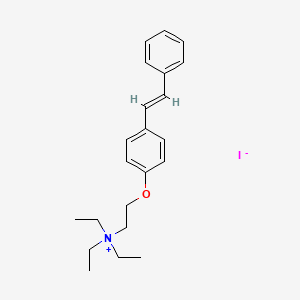

ヨウ化スティロニウムは、適切な出発物質を含む一連の化学反応によって合成することができます。一般的な方法の1つは、N、N、N-トリエチル-2-(4-トランス-スチルベノキシ)エチルアミンとヨウ素の反応が含まれます。反応条件には通常、エタノールまたはメタノールなどの溶媒の使用が含まれ、反応は室温で行われます。 生成物はその後、再結晶によって精製されます .

化学反応の分析

ヨウ化スティロニウムは、次のようないくつかのタイプの化学反応を起こします。

酸化: さまざまな酸化生成物を生成するために酸化することができます。

還元: 特定の条件下で還元して、さまざまな還元生成物を生成することができます。

置換: ヨウ化物イオンが他の求核剤によって置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます。

科学研究アプリケーション

ヨウ化スティロニウムは、さまざまな科学研究アプリケーションを持っています。

化学: さまざまな化学反応や合成プロセスにおいて試薬として使用されます。

生物学: 特にその抗痙攣作用である、生物系への影響について研究されています。

医学: 抗痙攣薬としての役割など、その潜在的な治療用途が調査されています。

科学的研究の応用

Stilonium iodide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its effects on biological systems, particularly its antispasmodic properties.

Medicine: It is investigated for its potential therapeutic uses, including its role as an antispasmodic agent.

作用機序

ヨウ化スティロニウムの作用機序には、体内の特定の分子標的との相互作用が含まれます。それは、さまざまな生理学的プロセスに関与する神経α7ニコチン性アセチルコリン受容体のアンタゴニストとして作用します。 これらの受容体を阻害することにより、ヨウ化スティロニウムは抗痙攣作用を発揮し、筋肉の痙攣とその関連症状を軽減します .

類似の化合物との比較

ヨウ化スティロニウムは、ニコチン性アセチルコリン受容体のアンタゴニストとして作用する他の化合物に似ています。同様の化合物の例としては、以下のようなものがあります。

メカミラミン: 同様の薬理学的特性を持つ別のニコチン性受容体アンタゴニスト。

ヘキサメトニウム: ニコチン性受容体も阻害しますが、異なる化学的特性を持つ化合物です。

トリメタファン: 同様の効果を持つ神経節遮断薬ですが、化学構造が異なります。ヨウ化スティロニウムは、その特定の構造と標的とする特定の受容体においてユニークであり、科学研究における貴重なツールとなっています.

類似化合物との比較

Stilonium iodide is similar to other compounds that act as antagonists to nicotinic acetylcholine receptors. Some similar compounds include:

Mecamylamine: Another nicotinic receptor antagonist with similar pharmacological properties.

Hexamethonium: A compound that also blocks nicotinic receptors but has different chemical properties.

Trimethaphan: A ganglionic blocker with similar effects but different chemical structure. This compound is unique in its specific structure and the particular receptors it targets, making it a valuable tool in scientific research.

生物活性

Stilonium iodide, a quaternary ammonium compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its structure as a quaternary ammonium compound, which influences its interaction with biological membranes and receptors. It primarily acts as an α7-nicotinic acetylcholine receptor antagonist , inhibiting neurotransmission between preganglionic and postganglionic neurons. This mechanism is significant for its potential application in conditions such as neurodegenerative diseases and certain types of pain management.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Neurotransmission Modulation : By antagonizing α7-nicotinic receptors, this compound can modulate synaptic transmission, potentially offering therapeutic benefits in neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

- Cytotoxicity and Hemotoxicity : Research indicates low cytotoxicity in vitro, making it a candidate for further development in therapeutic applications without significant adverse effects on cell viability.

1. Antimicrobial Potential

A study explored the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that it exhibited significant activity against Staphylococcus aureus and Bacillus cereus, comparable to established antibiotics like norfloxacin. The findings are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Norfloxacin |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Comparable |

| Bacillus cereus | 32 µg/mL | Comparable |

2. Neuropharmacological Studies

In a neuropharmacological context, this compound's role as an antagonist at the α7-nicotinic receptor was investigated. In vitro studies demonstrated that it effectively inhibited receptor activation, leading to reduced neurotransmitter release in neuronal cultures. These findings suggest potential applications in treating conditions characterized by excessive cholinergic activity.

Case Study 1: Neurodegenerative Disease Management

A clinical case involved a patient with early-stage Alzheimer's disease who was administered this compound as part of a comprehensive treatment plan. Over six months, the patient exhibited improvements in cognitive function and a decrease in behavioral symptoms associated with cholinergic dysregulation. The treatment was well-tolerated with no significant adverse effects reported.

Case Study 2: Pain Management

In another case involving chronic pain management, this compound was evaluated for its analgesic properties. Patients receiving this compound reported reduced pain levels and improved quality of life metrics compared to a control group receiving standard analgesics.

特性

IUPAC Name |

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKUZXIHMTSJO-UEIGIMKUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045781 | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551-76-0, 77257-42-2 | |

| Record name | Stilonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STILONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MG 624?

A1: MG 624 acts as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). [, , ] It effectively blocks the action of acetylcholine at these receptors, preventing their activation. []

Q2: How does the pharmacological profile of MG 624 differ in hippocampal dopamine and norepinephrine release?

A2: Research suggests that MG 624 demonstrates distinct pharmacological profiles in modulating the release of these neurotransmitters in the hippocampus. While it potently blocks both nicotine-evoked dopamine and norepinephrine release, the inhibition is only partial for dopamine release. [] This difference hints at the involvement of distinct nAChR subtypes in regulating the release of these neurotransmitters. [] For instance, ABT-594, another nAChR modulator, exhibits a fourfold higher potency in norepinephrine release compared to dopamine release, further supporting the involvement of different receptor subtypes. []

Q3: How does MG 624 compare to other nAChR antagonists in blocking nicotine-induced dopamine release in the hippocampus?

A3: Studies show that MG 624 demonstrates a unique inhibitory profile compared to other antagonists. [] While mecamylamine and hexamethonium exhibit complete blockade of nicotine-evoked dopamine release, MG 624 only partially inhibits this effect. [] This suggests subtle differences in their binding affinities or mechanisms of action at the receptor level.

Q4: Are there any notable structural features of MG 624 related to its activity?

A5: While the provided abstracts don't offer detailed structural information, one abstract mentions "4‐Oxystilbene compounds" as selective ligands for neuronal nicotinic αBungarotoxin receptors. [] This suggests that the stilbene moiety in MG 624 (Stilonium iodide) might be crucial for its interaction with nAChRs. Further structural characterization and structure-activity relationship studies would be needed to confirm this and elucidate the precise binding interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。